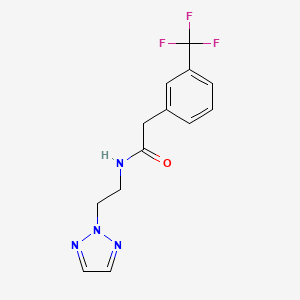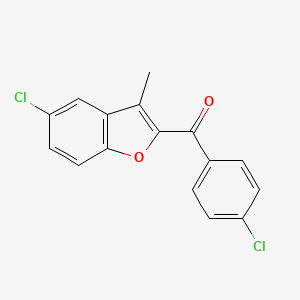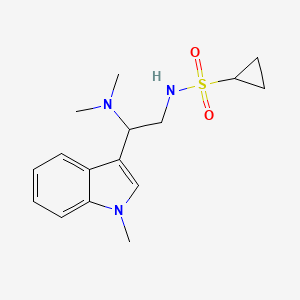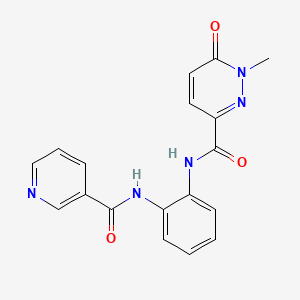
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C13H13F3N4O and its molecular weight is 298.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibition and Molecular Docking Studies
Compounds structurally related to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide have been investigated for their potential as cholinesterase inhibitors. New N-aryl derivatives of triazole compounds have shown moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the pathogenesis of Alzheimer's disease. Molecular docking studies provided insights into the binding interactions of these compounds, suggesting their therapeutic potential in neurodegenerative diseases (Riaz et al., 2020).
Corrosion Inhibition
Research has also demonstrated the application of triazole derivatives as corrosion inhibitors for mild steel in acidic environments. Novel triazole derivatives have exhibited high inhibition efficiency, suggesting their effectiveness in protecting steel surfaces from corrosion, which is of significant importance in industrial applications. The inhibition mechanism was elucidated through electrochemical techniques and theoretical studies, indicating both physical and chemical adsorption onto the steel surface (Nahlé et al., 2021).
Anticancer Drug Synthesis
Compounds related to this compound have been synthesized with potential anticancer properties. One study focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was confirmed to target the VEGFr receptor, indicating its potential use as an anticancer drug. Structural analysis and in silico modeling studies supported its application in cancer therapy (Sharma et al., 2018).
Antimicrobial Activity
The synthesis of 1,2,4-triazole derivatives has shown significant antimicrobial activities. For instance, a study on the ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus revealed compounds with promising antimicrobial activities against a range of gram-positive and gram-negative bacteria, as well as fungal strains. The antimicrobial screening indicated that most compounds displayed activities at low MIC values, highlighting their potential as antimicrobial agents (Rezki, 2016).
Eigenschaften
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O/c14-13(15,16)11-3-1-2-10(8-11)9-12(21)17-6-7-20-18-4-5-19-20/h1-5,8H,6-7,9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRVALLIGWHBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2712636.png)
![N-{[(4-chlorophenyl)carbamoyl]amino}-3-(4-methylbenzenesulfonamido)propanamide](/img/structure/B2712637.png)

![3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2712640.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2712642.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2712645.png)

![14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrochloride](/img/structure/B2712647.png)
![methyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2712649.png)

![4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2712651.png)

